molecular formula C11H13NO2 B123031 5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid CAS No. 151637-59-1

5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid

Cat. No. B123031
M. Wt: 191.23 g/mol
InChI Key: QLFCCSYNIFSINY-UHFFFAOYSA-N
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Description

5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chemical compound with the CAS Number: 151637-59-1 . It has a molecular weight of 191.23 . This compound is a part of the large group of natural products known as isoquinoline alkaloids .


Synthesis Analysis

The synthesis of 5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives involves cyclizing the benzylamine to the ether linker of the (5-cyano-3-pyridinyl)methoxy moiety . The alcohol on the resulting intermediate was converted to an alkyl chloride using SOCl2, which was then used to alkylate various amines to yield the final compounds .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C11H13NO2/c1-7-3-2-4-8-6-12-10 (11 (13)14)5-9 (7)8/h2-4,10,12H,5-6H2,1H3, (H,13,14) . The electron density at the tetrahydroisoquinoline residue nitrogen atom is noticeably higher in the molecule of compound 2 than in that of the acetyl derivative 3a .


Chemical Reactions Analysis

This compound has been used in the design and synthesis of inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway . The new inhibitors were evaluated for inhibitory activity against the PD-1/PD-L1 protein–protein interaction (PPI) in a homogenous time-resolved fluorescence resonance energy transfer assay .


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 191.23 . It has a melting point of over 300 °C .

Scientific Research Applications

Derivatives Preparation

  • Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, including hydrochloride of methyl ester, N-carboxy anhydride, and N-acetyl derivative, have been prepared and characterized. These compounds are characterized by elemental analyses, NMR spectra, optical rotation, and X-Ray diffraction, showcasing their potential for various scientific applications (Jansa, Macháček, & Bertolasi, 2006).

Hydantoins and Thiohydantoins Synthesis

  • The synthesis of N-substituted methyl (3S)-2-aminocarbonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylates and their cyclization to hydantoins and thiohydantoins was achieved. These compounds hold promise for various pharmacological applications (Macháček, Jansa, Bertolasi, & Wsól, 2006).

Novel Derivatives Synthesis

  • The formation of methyl 2-aryl-1,2-dihydroisoquinoline-3-carboxylates via an oxidation-dehydration sequence demonstrates the potential for creating novel compounds with specific properties (Wong, Harrington, & Stanforth, 2013).

Synthesis of Tetrahydroisoquinolinones

  • Detailed studies on the synthesis of various tetrahydroisoquinolinones reveal insights into diastereoselective synthesis and pharmacophoric substituents, which are critical for drug discovery (Kandinska, Kozekov, & Palamareva, 2006).

Alkylation of Phenylalanine-Derived Precursors

  • The double deprotonation and alkylation of phenylalanine-derived 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids offer a pathway for synthesizing enantiomerically pure compounds, relevant for alkaloid synthesis (Huber & Seebach, 1987).

Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

  • A series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were synthesized and identified as novel PPAR gamma agonists. This research has implications for diabetes treatment and demonstrates the compound's potential as a safe and effective drug (Azukizawa et al., 2008).

Synthesis Under Physiological Conditions

  • The oxidative decarboxylation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid under physiological conditions, resulting in the synthesis of novel compounds, has potential implications in biosynthesis studies (Leete, 1979).

Novel Synthesis Methods

  • New methods for synthesizing various 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, using [2+2+2]- and [4+2]-cycloaddition reactions, demonstrate advancements in synthetic chemistry (Kotha & Banerjee, 2007).

Antioxidant Properties

  • A new compound, N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid, was synthesized and shown to have excellent antioxidant properties. This highlights the potential use of these compounds in oxidative stress-related applications (Kawashima, Itoh, Matsumoto, Miyoshi, & Chibata, 1979).

Safety And Hazards

The compound has been classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The compound and its derivatives have shown potential in cancer immunotherapy as inhibitors of the PD-1/PD-L1 immune checkpoint pathway . Future research could focus on further optimization of these compounds to develop more potent inhibitors against the PD-1/PD-L1 PPI .

properties

IUPAC Name

5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-7-3-2-4-8-6-12-10(11(13)14)5-9(7)8/h2-4,10,12H,5-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFCCSYNIFSINY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(NCC2=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369914
Record name 5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid

CAS RN

151637-59-1
Record name 5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid
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5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid

Citations

For This Compound
7
Citations
A Péter, E Vékes, G Tóth, D Tourwé… - … of Chromatography A, 2002 - Elsevier
A new chiral derivatizing agent, (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester, (S)-NIFE, was applied for the high-performance liquid chromatographic separation of …
Number of citations: 36 www.sciencedirect.com
A Péter, G Török, DW Armstrong - Journal of Chromatography A, 1998 - Elsevier
A glycopeptide antibiotic, teicoplanin, was used as chiral stationary phase for the high-performance liquid chromatographic (HPLC) separation of enantiomers of more than 30 unnatural …
Number of citations: 158 www.sciencedirect.com
A Péter, G Török, DW Armstrong, G Tóth… - … of Chromatography A, 2000 - Elsevier
A macrocyclic glycopeptide, ristocetin A, was used as chiral stationary phase for the high-performance liquid chromatographic separation of enantiomers of 28 unnatural amino acids, …
Number of citations: 65 www.sciencedirect.com
JW Remsburg, DW Armstrong, A Peter… - Journal of liquid …, 2007 - Taylor & Francis
The use of cyclodextrin based stationary phases was investigated for the enantiomeric separation of 20 unusual amino acids. Mobile phase, pH effects, and flow rate were optimized for …
Number of citations: 14 www.tandfonline.com
A Péter, G Török, G Tóth, W Van Den Nest… - … of Chromatography A, 1998 - Elsevier
Unusual aromatic amino acids (phenylalanine, tyrosine and tryptophan analogues, and analogues containing tetraline, 1,2,3,4-tetrahydroisoquinoline or 1,2,3,4-tetrahydro-2-carboline …
Number of citations: 16 www.sciencedirect.com
G Török, A Pëter, DW Armstrong… - Chirality: The …, 2001 - Wiley Online Library
Direct high‐performance liquid chromatographic chiral separation of numerous underivatized unnatural amino acids on a ristocetin A‐bonded chiral stationary phase used in the …
Number of citations: 33 onlinelibrary.wiley.com
K Günther, K Möller - Handbook of thin-layer chromatography, 2003 - api.taylorfrancis.com
Because of different biological activities on enantiomers of active ingredients, the preparation of highly enantio-pure compounds is of utmost importance (1–10). Frequently, only one of …
Number of citations: 17 api.taylorfrancis.com

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